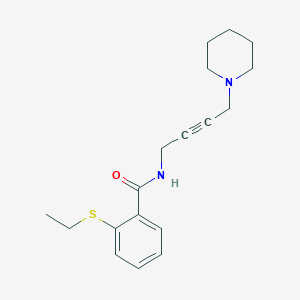

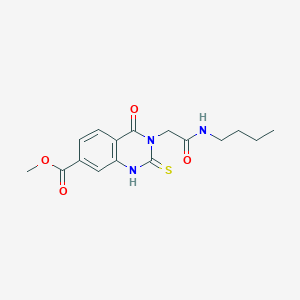

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and biologically active compounds . The indole ring in this compound is substituted with two methyl groups at positions 1 and 2, and a phenylacetamide group is attached via a methylene bridge .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures can be synthesized from related precursors. For example, a compound with a similar indole structure was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could be determined by various analytical techniques .Scientific Research Applications

Pharmacology and Drug Development

The compound’s structure suggests potential pharmacological activity. Researchers have explored its interactions with biological targets, receptor proteins, and enzymes. It serves as an intermediate for synthesizing other disubstituted 1-(indolin-5-yl)methanamines, which may exhibit useful pharmacological properties .

Heterocyclic Chemistry

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide belongs to the class of 2,3-dihydroindoles (indolines). These heterocyclic compounds are essential components in natural products and biologically active molecules. Understanding their reactivity and synthetic pathways is crucial for drug discovery and chemical biology .

Catalysis and Green Chemistry

The compound’s synthesis involves deprotection of phthalimide and acetyl groups. Researchers have explored eco-friendly methods using l-tyrosine as a catalyst for condensation reactions with indole-3-aldehydes. Such green chemistry approaches are valuable for sustainable synthesis .

Antimicrobial Activity

While specific studies on this compound’s antimicrobial properties are limited, its structural features suggest potential bioactivity. Investigating its effects against bacteria, fungi, or viruses could yield valuable insights for drug development .

Materials Science

Considering its aromatic and functional groups, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide might find applications in materials science. Researchers could explore its use as a building block for novel polymers, sensors, or functional materials .

Bioorganic Chemistry

Understanding the reactivity of this compound in biological environments is essential. Researchers may investigate its behavior under physiological conditions, potential metabolic pathways, and interactions with biomolecules. Such insights contribute to bioorganic chemistry and drug design .

properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14-10-17-11-16(8-9-18(17)21(14)2)13-20-19(22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYLBCVWNFKYPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)

![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)

![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)

![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)

![Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2702866.png)

![N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2702867.png)